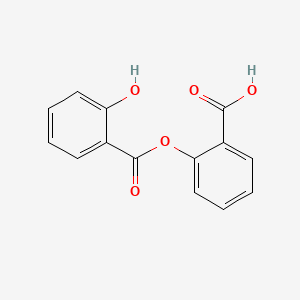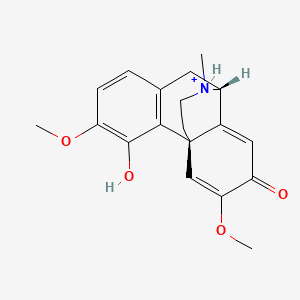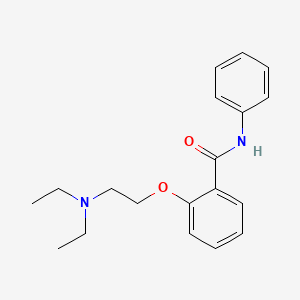
S-Aristeromycinylhomocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Aristeromycinylhomocysteine is a chemical compound known for its role as an inhibitor of adenosylmethionine decarboxylase . This compound has a molecular formula of C15H22N6O4S and a molecular weight of 382.44 g/mol . It is a derivative of aristeromycin, a nucleoside analog, and homocysteine, an amino acid.
Preparation Methods
The synthesis of S-Aristeromycinylhomocysteine involves several steps, starting with the preparation of aristeromycin and homocysteine derivatives. The synthetic route typically includes:
Step 1: Protection of functional groups in aristeromycin and homocysteine to prevent unwanted reactions.
Step 2: Coupling of the protected aristeromycin with homocysteine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Step 3: Deprotection of the functional groups to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to maximize yield and purity.
Chemical Reactions Analysis
S-Aristeromycinylhomocysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
S-Aristeromycinylhomocysteine has several scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition, particularly adenosylmethionine decarboxylase, which plays a crucial role in polyamine biosynthesis.
Biology: The compound is used to investigate the metabolic pathways involving adenosylmethionine and its derivatives.
Medicine: Research on this compound explores its potential therapeutic applications in diseases related to polyamine metabolism, such as cancer and parasitic infections.
Industry: The compound is used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
S-Aristeromycinylhomocysteine exerts its effects by inhibiting adenosylmethionine decarboxylase, an enzyme involved in the decarboxylation of adenosylmethionine to form decarboxylated adenosylmethionine. This inhibition disrupts the polyamine biosynthesis pathway, leading to altered cellular functions. The molecular targets include the active site of adenosylmethionine decarboxylase, where the compound binds and prevents the enzyme’s catalytic activity.
Comparison with Similar Compounds
S-Aristeromycinylhomocysteine can be compared with other similar compounds, such as:
Aristeromycin: A nucleoside analog with antiviral properties.
Homocysteine: An amino acid involved in methionine metabolism.
S-Adenosylmethionine: A key methyl donor in various biochemical reactions.
The uniqueness of this compound lies in its combined structure, which allows it to inhibit adenosylmethionine decarboxylase effectively. This dual functionality is not present in its individual components or other similar compounds.
Properties
CAS No. |
57884-84-1 |
|---|---|
Molecular Formula |
C15H22N6O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H22N6O4S/c16-8(15(24)25)1-2-26-4-7-3-9(12(23)11(7)22)21-6-20-10-13(17)18-5-19-14(10)21/h5-9,11-12,22-23H,1-4,16H2,(H,24,25)(H2,17,18,19)/t7-,8+,9-,11-,12+/m1/s1 |
InChI Key |
MZBVTOOFTWJQRK-YYTHCXKUSA-N |
SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CSCCC(C(=O)O)N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CSCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CSCCC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-aristeromycinyl-L-homocysteine S-aristeromycinylhomocysteine S-aristeromycinylhomocysteine, (L-(1alpha,2beta,3beta,4alpha))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


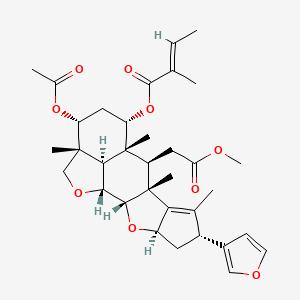
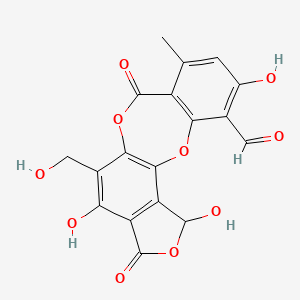
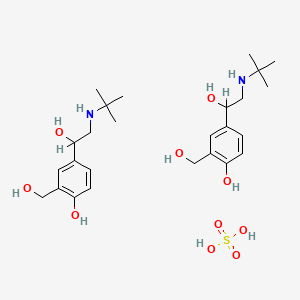
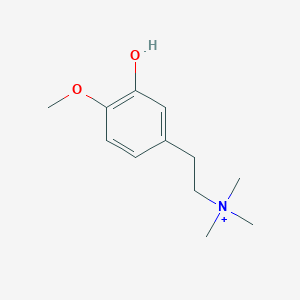
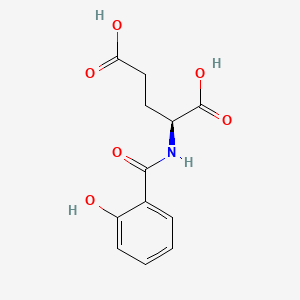
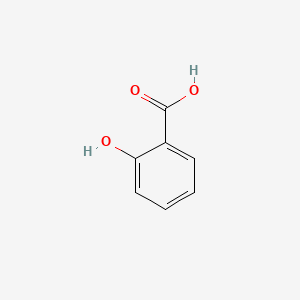
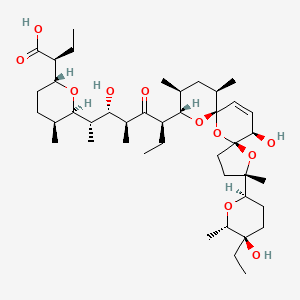

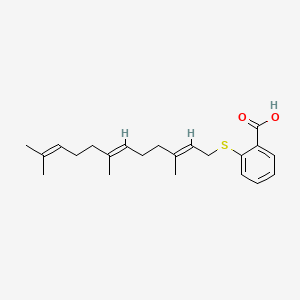
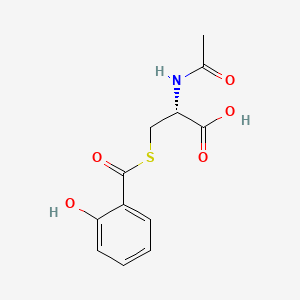
![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)
